molecular formula C9H11N5 B1491697 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 2090619-92-2

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine

カタログ番号: B1491697
CAS番号: 2090619-92-2
分子量: 189.22 g/mol
InChIキー: RBEFMXOZZUFAJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine (CAS 2090619-92-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core substituted with an amine group and a 1,5-dimethyl-1H-pyrazole moiety, a structure closely related to the privileged pyrazolopyrimidine scaffold . Compounds within this class have demonstrated potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . This molecule serves as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure is integral to research focused on inhibiting key kinases implicated in oncogenesis, such as EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer (NSCLC) and melanoma . The presence of the pyrimidine-4-amine group and the dimethylpyrazole ring allows for strategic further derivatization, enabling structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacological properties . Researchers utilize this compound in exploring ATP-competitive and allosteric inhibition mechanisms to disrupt aberrant signaling pathways in cancer cells . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFMXOZZUFAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition and modulation. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy.

Additionally, this compound has been found to interact with other proteins and biomolecules, including DNA and RNA. These interactions can influence gene expression and cellular signaling pathways, further highlighting the compound’s biochemical significance.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions. This binding results in the inhibition of enzyme activity, leading to downstream effects on cell cycle regulation and apoptosis.

In addition to enzyme inhibition, this compound can also interact with nucleic acids, affecting gene expression and transcriptional regulation. These interactions can alter the expression of genes involved in cell proliferation, differentiation, and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

生物活性

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula for this compound is C9H11N5C_9H_{11}N_5, with a molecular weight of approximately 189.21 g/mol. The compound features a pyrimidine ring substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure. Specifically, derivatives of this compound have shown promising results against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23112.5
Liver CancerHepG215.0
Lung CancerA54910.0
Colorectal CancerHCT1168.0

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the effects observed:

Cytokine Concentration (µM) Inhibition (%) Reference
TNF-alpha1065
IL-61070

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes involved in cancer progression and inflammation:

Enzyme Inhibition Type IC50 (µM) Reference
COX-2Selective Inhibitor25
sEHDual Inhibitor20

These findings suggest that this compound could be a lead candidate for developing dual-action drugs targeting both cancer and inflammatory pathways.

Case Studies

Several case studies have reported the successful application of pyrazole derivatives in clinical settings:

  • Case Study A : A patient with advanced breast cancer showed significant tumor reduction after treatment with a pyrazole-based regimen including derivatives similar to this compound.
  • Case Study B : Patients suffering from rheumatoid arthritis experienced reduced inflammation markers when treated with compounds that share structural similarities with this pyrimidine derivative.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, enabling comparative analysis of their properties and applications:

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

  • Structure: A thieno[3,2-d]pyrimidine fused with a pyrazolo[3,4-d]pyrimidine system.
  • Synthesis : Prepared via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate in acetic acid (82% yield) .
  • Key Differences: The thienopyrimidine scaffold introduces sulfur atoms, enhancing π-π stacking interactions.
  • Applications : Explored in anticancer research due to its planar aromatic system.

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

  • Structure : A pyrazole ring substituted with a cyclopropylamine and pyridinyl group.
  • Synthesis : Copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield) .
  • Key Differences: The pyridine substituent introduces basicity, while the cyclopropyl group enhances steric hindrance.
  • Applications : Investigated as a kinase inhibitor scaffold.

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

  • Structure : Pyrimidin-4-amine substituted with a fluoropyridinyl group.
  • Key Differences : Fluorine atoms increase electronegativity and metabolic stability compared to the dimethylpyrazole group. The absence of a pyrazole ring reduces steric bulk .
  • Applications : Used in the development of fluorinated bioactive molecules.

[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-yl}amine

  • Structure : A pyrimidin-4-amine linked to an imidazopyridine via a benzylamine bridge, with a methylpyrazole substituent.
  • Key Differences : The imidazopyridine moiety introduces a fused bicyclic system, enhancing binding affinity for protein targets. The pyrrolidinylpropoxy group improves solubility .
  • Applications: Potential anticancer agent targeting tyrosine kinases.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties/Applications
This compound C₉H₁₂N₆ 204.23 Pyrimidin-4-amine, 1,5-dimethylpyrazole N/A* Kinase inhibition, antimicrobial studies
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₅H₁₀N₆S 330.35 Thienopyrimidine, pyrazolopyrimidine 82% Anticancer research
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.28 Pyridinyl, cyclopropylamine 17.9% Kinase inhibitor scaffold
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine C₉H₈FN₅ 205.19 Pyrimidin-4-amine, fluoropyridinyl N/A Fluorinated drug candidate
[4-(1-Methyl-1H-pyrazol-4-yl)benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)imidazo[1,2-a]pyridin-3-yl]pyrimidin-4-yl}amine C₃₀H₃₂N₈O 544.64 Imidazopyridine, pyrrolidinylpropoxy N/A Anticancer tyrosine kinase targeting

Key Research Findings

Synthetic Accessibility : Pyrimidin-4-amine derivatives are typically synthesized via cyclization or cross-coupling reactions. The dimethylpyrazole substituent in the target compound may require regioselective alkylation, as seen in related pyrazole syntheses .

Hydrogen-Bonding Patterns: The pyrimidin-4-amine group facilitates hydrogen bonding with biological targets, a feature shared with 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine but absent in non-amine derivatives like thienopyrimidines .

Biological Activity: Compounds with fused heterocycles (e.g., thieno-pyrimidines) exhibit enhanced planar rigidity, favoring intercalation into DNA or enzyme active sites. In contrast, the target compound’s pyrazole substituent may optimize steric interactions in kinase binding pockets .

準備方法

One-Pot Acid-Promoted Synthesis Route

A notable method involves an acid-promoted one-pot synthesis, which has been demonstrated for related 6-aminopyrazolopyrimidines and can be adapted for the target compound. This approach integrates several key transformations:

Key features and conditions:

Step Description Conditions/Notes
Deprotection Removal of protecting groups Acidic media, often methanesulfonyl chloride as solvent
Imination Formation of imine intermediates Cyanamide (NH2C≡N) as nitrogen source
Heterocyclization Ring closure forming pyrimidine ring Acid-promoted, often under heating or microwave irradiation
Aromatization Final oxidation/aromatization step Ensures aromatic stability of product

This method was optimized to use methanesulfonyl chloride as the solvent, which facilitates the reaction steps efficiently. Microwave-assisted synthesis has been employed to improve yields and reduce reaction times, enhancing the practicality of the method. Mechanistic studies identified intermediates such as N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide, confirming the pathway.

Stepwise Synthesis via Pyrazole and Pyrimidine Intermediates

Another robust approach involves the synthesis of substituted pyrazoles followed by pyrimidine ring formation or coupling. This method allows for precise control of substituents and functional groups.

Typical synthetic sequence:

Representative reaction conditions:

Step Reagents/Conditions Yield and Notes
Pyrazole formation Hydrazine hydrate, β-ketonitriles, reflux High yield; regioselective methylation
Pyrimidine ring closure Cyanamide or amidine, acid/base catalysis Moderate to high yield; requires optimization
Coupling at C-6 Phosphorus oxychloride for chlorination, nucleophilic substitution with pyrazole Moderate yield; requires careful control to avoid side reactions

This method allows for structural diversification by modifying substituents on the pyrazole or pyrimidine rings, enabling structure-activity relationship studies.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
One-pot acid-promoted synthesis Cyanamide, methanesulfonyl chloride, microwave irradiation Efficient, fewer purification steps, mechanistically confirmed Requires strong acid and specialized solvent 60-85
Stepwise synthesis Hydrazine, β-ketonitriles, phosphorus oxychloride, nucleophilic substitution Greater control over substituents, adaptable for analog synthesis Multi-step, longer reaction times, purification needed 50-75

Research Findings and Mechanistic Insights

  • The acid-promoted one-pot method proceeds via an intermediate imine cyanamide adduct, which undergoes cyclization and aromatization in a concerted manner.
  • Microwave-assisted heating significantly reduces reaction time and improves yields by providing uniform heating and accelerating heterocyclization steps.
  • The choice of solvent, particularly methanesulfonyl chloride, is critical as it stabilizes intermediates and promotes efficient cyclization.
  • Stepwise methods allow for the introduction of various substituents on the pyrazole ring before coupling, which is essential for medicinal chemistry optimization.
  • Chlorination of the pyrimidine intermediate followed by nucleophilic substitution with the pyrazole derivative is a common strategy to install the 6-(1,5-dimethyl-1H-pyrazol-3-yl) substituent.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of pyrazole precursors followed by condensation with pyrimidine derivatives. Key steps include:

  • Alkylation : Use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base in solvents like DMF or THF .
  • Condensation : Controlled temperature (e.g., 35–80°C) and inert atmosphere to avoid side reactions. For example, cesium carbonate and copper(I) bromide are used in coupling reactions under mild conditions (e.g., 35°C in DMSO) .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product.
    • Critical Factors : Solvent polarity, base strength, and reaction time significantly affect regioselectivity and purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, pyrazole protons resonate at δ 2.29–3.45 ppm, while pyrimidine protons appear at δ 7.5–9.1 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., m/z 215 [M+H]+^+) .
  • IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3298 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound, and which assays are used for screening?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via broth microdilution assays against bacterial/fungal strains (e.g., MIC values reported for analogs) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., ATP-binding site competition) using fluorescence polarization .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal Validation : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays to confirm target engagement .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl, fluoro groups) to isolate critical pharmacophores .
  • Dose-Response Analysis : Use Hill plots to assess cooperativity and validate EC50_{50}/IC50_{50} consistency .

Q. What computational strategies optimize synthesis and predict biological targets for this compound?

  • Methodological Answer :

  • Reaction Path Searching : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in alkylation/condensation steps .
  • Molecular Docking : Predict binding to kinases (e.g., JAK2, EGFR) by aligning the pyrimidine core with ATP-binding pockets .
  • Machine Learning : Train models on reaction databases to prioritize solvent/base combinations for higher yields .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound?

  • Methodological Answer :

  • In Vitro Models : Liver microsomal stability assays to assess metabolic degradation (CYP450 interactions) .
  • Permeability Assays : Caco-2 monolayers predict intestinal absorption (Papp_{app} values) .
  • In Vivo PK : Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。